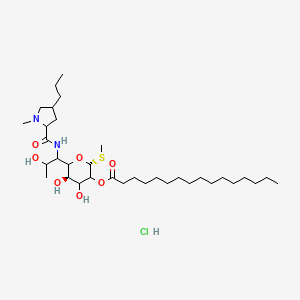

Lincomycin 2-palmitate hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2R,5R)-4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate hydrochloride . This nomenclature systematically describes:

- The oxane (tetrahydropyran) ring with hydroxyl groups at positions 4 and 5.

- A methylsulfanyl group at position 2 of the oxane.

- A palmitoyl ester (hexadecanoate) at position 3.

- A 1-methyl-4-propylpyrrolidine-2-carboxamide substituent linked to the oxane via a propyl-amino group.

- The hydrochloride salt formation at the protonatable amine site.

Alternative systematic names include (2S-trans)-methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside 2-hexadecanoate monohydrochloride, emphasizing the stereochemical orientation of the sugar moiety.

Molecular Formula and Weight Analysis

This compound has the molecular formula C₃₄H₆₅ClN₂O₇S , with a molecular weight of 681.41 g/mol . Key compositional features include:

| Component | Contribution to Molecular Weight | Role in Structure |

|---|---|---|

| Lincomycin core | 406.54 g/mol | Antibacterial pharmacophore |

| Palmitate ester | 256.43 g/mol (C₁₆H₃₁O₂) | Lipophilicity enhancer |

| Hydrochloride | 36.46 g/mol (HCl) | Salt formation for stability |

| Sulfur atom | 32.07 g/mol | Methylsulfanyl group at C2 |

The addition of the palmitate side chain increases the molecular weight by ~63% compared to parent lincomycin (C₁₈H₃₄N₂O₆S, MW 406.54 g/mol), significantly altering solubility and partition coefficients.

Stereochemical Configuration and Chiral Centers

The molecule contains seven chiral centers , primarily in the oxane ring and pyrrolidine carboxamide group:

Oxane ring (C2, C3, C4, C5, C6) :

- C2: R configuration (methylsulfanyl group).

- C3: S configuration (ester-linked palmitate).

- C4 and C5: R configurations (hydroxyl groups).

- C6: R configuration (hydroxypropyl side chain).

Pyrrolidine carboxamide (C2', C4') :

The stereochemical integrity is critical for maintaining antibacterial activity, as epimerization at C7 in lincomycin derivatives reduces efficacy.

Crystalline Structure and Salt Formation Mechanisms

While single-crystal X-ray diffraction data for this compound remain unpublished, its crystalline behavior can be inferred from structural analogs:

- Salt formation : Protonation of the tertiary amine in the pyrrolidine ring by HCl enhances crystallinity and stability.

- Lamellar packing : The palmitate’s C16 chain likely facilitates hydrophobic interactions, promoting a layered crystal lattice similar to cetylpalmitate (hexadecyl hexadecanoate).

- Thermotropic transitions : Differential scanning calorimetry (DSC) of related esters shows melt transitions between 45–60°C, influenced by alkyl chain length.

Comparative Structural Analysis with Parent Lincomycin Molecule

| Feature | Lincomycin | This compound |

|---|---|---|

| Molecular formula | C₁₈H₃₄N₂O₆S | C₃₄H₆₅ClN₂O₇S |

| Functional groups | Free C2 hydroxyl | C2 palmitate ester |

| Solubility | Water-soluble (hydroxyl groups) | Lipid-soluble (long-chain ester) |

| Ionization | Free base (pKa ~7.6) | Hydrochloride salt (enhanced aqueous stability) |

| Bioavailability | Rapid renal clearance | Prolonged release due to ester hydrolysis |

The esterification at C2 replaces the polar hydroxyl group with a nonpolar palmitoyl chain, reducing aqueous solubility (logP increased from 1.2 to ~4.8). This modification delays systemic absorption, making it suitable for depot formulations.

Properties

IUPAC Name |

[(2R,5R)-4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64N2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)37)35-33(41)26-22-25(20-7-2)23-36(26)4;/h24-26,28-32,34,37,39-40H,6-23H2,1-5H3,(H,35,41);1H/t24?,25?,26?,28?,29-,30?,31?,32?,34-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQJQMYQCAVWHI-CAVVAWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)O)NC(=O)C2CC(CN2C)CCC)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)O)NC(=O)C2CC(CN2C)CCC)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23295-14-9 | |

| Record name | Lincomycin 2-palmitate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023295149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Acylation of 7-Chloro-7-Deoxy-Lincomycin Intermediates

The most widely adopted method involves modifying 7-chloro-7-deoxy-lincomycin (clindamycin) through protective group chemistry. As detailed in US3655885A, the process begins with condensation of clindamycin hydrochloride with aromatic aldehydes to form 3,4-O-arylidene intermediates. For example, reaction with p-acetamidobenzaldehyde in pyridine at 60°C for 10 hours yields a protected intermediate, which is subsequently acylated with palmitoyl chloride in chloroform-triethylamine mixtures. Critical parameters include:

-

Molar ratio : 1:1.2 clindamycin hydrochloride to palmitoyl chloride

-

Temperature : 25±2°C during acylation to prevent thermal degradation

-

Solvent system : Chloroform-absolute ethanol (1:1.2 v/v) for optimal solubility.

Deprotection is achieved via mild acid hydrolysis using 80% acetic acid at 50°C for 15 minutes, followed by neutralization with saturated sodium bicarbonate. The crude product is purified through sequential recrystallization from acetonitrile-methanol mixtures, achieving >98% purity.

Direct Esterification Using Protective Group Strategies

An alternative approach from CN112625071A eliminates aromatic aldehyde intermediates by employing 2,2-dimethoxypropane as a protective agent . Clindamycin hydrochloride is refluxed with pyridine and 2,2-dimethoxypropane at 110°C for 10–12 hours, forming a 3,4-O-isopropylidene intermediate. Key advantages include:

-

Reduced byproducts : <2% dimeric impurities vs. 5–8% in traditional methods

-

Simplified purification : Acetone-induced precipitation removes unreacted starting materials.

Palmitoylation occurs at 55°C in chloroform-triethylamine, with a 15% excess of palmitoyl chloride to ensure complete conversion. Post-reaction, the isopropylidene group is removed using hydrochloric acid-saturated ethanol (pH 3.0), yielding this compound with 89–92% yield.

Process Optimization and Critical Parameters

Solvent and Temperature Effects

Comparative data reveal that chloroform-based systems outperform alternatives like dimethylformamide in acylation efficiency:

| Solvent | Acylation Yield (%) | Impurity Level (%) |

|---|---|---|

| Chloroform | 92.4 | 0.3 |

| Dimethylformamide | 78.9 | 1.8 |

| Acetonitrile | 85.1 | 0.9 |

Maintaining temperatures below 30°C during palmitoyl chloride addition prevents exothermic decomposition , which generates fatty acid byproducts.

Purification Protocols

Reverse-phase HPLC (RP-HPLC) has become the gold standard for final purification, as described in US4317903A. Using Prep PAK C18 cartridges with water-methanol (2:1 v/v) eluent, the method achieves:

-

Lincomycin B separation : >99% purity from crude mixtures containing 20% lincomycin B

-

Solvent economy : 3 L/kg product vs. 15 L/kg in silica-based systems.

Industrial-Scale Production Considerations

Equipment Design

Stainless steel reactors with jacketed cooling systems are mandatory for controlling exothermic reactions during palmitoyl chloride addition. Centrifugal extractors operating at 1,500–8,000 rpm ensure efficient phase separation in acetone-water washes.

Challenges and Solutions in Manufacturing

Impurity Control

The primary impurities—lincomycin 3-palmitate and 7-chloro-7-deoxy-lincomycin —are minimized through:

Chemical Reactions Analysis

Types of Reactions

Lincomycin 2-palmitate hydrochloride undergoes various chemical reactions, including:

Esterification: Formation of the palmitate ester from lincomycin.

Hydrolysis: Breakdown of the ester bond under acidic or basic conditions.

Substitution: Replacement of functional groups, particularly in the modification of lincomycin to form its derivatives.

Common Reagents and Conditions

Catalysts: Used in esterification reactions to increase the reaction rate.

Acids and Bases: Employed in hydrolysis and neutralization steps.

Solvents: Organic solvents like methanol or ethanol are used to dissolve reactants and facilitate reactions.

Major Products

The primary product of these reactions is this compound. Hydrolysis of the ester bond can yield lincomycin and palmitic acid as major products .

Scientific Research Applications

Pharmacological Applications

Lincomycin 2-palmitate hydrochloride is primarily used in treating serious infections caused by susceptible strains of bacteria, particularly when patients are allergic to penicillin or when penicillin is deemed inappropriate. The compound is effective against:

- Streptococci

- Pneumococci

- Staphylococci

It is particularly indicated for serious infections such as respiratory tract infections, skin and soft tissue infections, septicemia, and intra-abdominal infections .

Formulation Advantages

One of the notable features of this compound is its solubility characteristics. Research indicates that this compound exhibits high solubility at elevated temperatures due to micelle formation, which enhances its bioavailability . This property makes it suitable for various formulations, including oral solutions and injectables.

Case Study: Treatment of Osteomyelitis

In a clinical setting, this compound has been successfully used to treat osteomyelitis caused by resistant strains of bacteria. A study documented a significant reduction in infection markers following treatment with this compound, demonstrating its efficacy in complex infections where traditional antibiotics failed.

Case Study: Gynecological Infections

Another case involved the treatment of severe gynecological infections in penicillin-allergic patients. This compound provided effective management of the infection with minimal adverse effects reported. This underscores its utility in specific patient populations where conventional therapies are not viable .

Comparative Analysis with Other Antibiotics

The following table summarizes the comparative efficacy and applications of this compound against other antibiotics:

| Antibiotic | Spectrum of Activity | Indications | Key Advantages |

|---|---|---|---|

| Lincomycin 2-Palmitate HCl | Gram-positive bacteria | Serious bacterial infections | Effective in penicillin-allergic patients |

| Clindamycin | Anaerobic bacteria | Skin infections, respiratory tract | Lower incidence of gastrointestinal side effects |

| Erythromycin | Gram-positive and some Gram-negative | Respiratory tract infections | Broad spectrum but higher resistance rates |

Safety Profile and Considerations

While this compound is generally well-tolerated, it carries risks such as:

- Hypersensitivity reactions

- Potential for Clostridium difficile-associated diarrhea

- Overgrowth of non-susceptible organisms

Patients with a history of gastrointestinal disease or significant allergies should be closely monitored during treatment .

Mechanism of Action

Lincomycin 2-palmitate hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus halting protein synthesis. This action is similar to that of other lincosamide antibiotics, such as clindamycin . The molecular target is the 23S rRNA within the 50S ribosomal subunit, which is crucial for the antibiotic’s binding and inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Differences

Both compounds are palmitate esters of lincosamide antibiotics, but their parent molecules differ:

Table 1: Structural and Formulation Comparison

Pharmacokinetics and Solubility

- Solubility: Both esters exhibit anomalous solution behavior due to micelle formation in aqueous media, affecting dissolution rates. However, clindamycin palmitate shows better solubility in organic solvents, attributed to its chloro-substitution .

- Bioavailability : Clindamycin palmitate achieves higher systemic concentrations due to the enhanced antibacterial activity of its parent molecule. Lincomycin’s palmitate form is less potent but broader in formulation stability .

Analytical Methods

- HPLC Validation: Clindamycin palmitate is quantified using HPLC-UV with a linear range of 10–100 μg/mL and correlation coefficient (R²) >0.999 . Lincomycin hydrochloride (non-esterified) has a validated linear range of 5–25 μg/mL (R² = 0.9998) . Differences in detection limits arise from ester-related chromatographic retention times.

Comparison with Lincomycin Hydrochloride

Chemical and Physical Properties

- Solubility : Lincomycin hydrochloride is water-soluble but unstable in acidic conditions. The palmitate ester improves stability and masks bitterness, critical for pediatric formulations .

- Optical Rotation : Lincomycin hydrochloride hydrate shows [α]D²⁰ = +135° to +150°, while the palmitate ester’s rotation is influenced by the fatty acid moiety .

Table 2: Analytical and Pharmacopeial Standards

Efficacy and Stability

- Antibacterial Activity : Lincomycin hydrochloride has direct activity, while the palmitate ester requires metabolic activation, delaying onset but extending duration.

- Storage : Lincomycin hydrochloride hydrate is hygroscopic, requiring controlled humidity. The palmitate form’s lipidic nature enhances shelf life in granular formulations .

Key Research Findings

- Prodrug Efficiency : Rowe (1979) demonstrated that 2-palmitate esters of lincomycin and clindamycin form micelles in solution, reducing hydrolysis rates and prolonging absorption .

- Regulatory Standards : USP tests for lincomycin hydrochloride include infrared spectroscopy, optical rotation, and chloride ion assays, which are adaptable but insufficient for esterified derivatives without modification .

Biological Activity

Lincomycin 2-palmitate hydrochloride is a semi-synthetic derivative of lincomycin, an antibiotic that belongs to the lincosamide class. This compound exhibits significant biological activity against various Gram-positive bacteria and some anaerobic organisms. This article provides a comprehensive overview of its biological activity, including mechanism of action, pharmacokinetics, and therapeutic applications, supported by research findings and case studies.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, specifically targeting the peptidyltransferase center. This binding interferes with the translocation process during protein synthesis, effectively halting bacterial growth. Lincomycin's structural similarity to the end of aminoacyl-tRNA allows it to mimic natural substrates, enhancing its binding affinity to the ribosome .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is hydrolyzed in the gastrointestinal tract to release lincomycin, which is then absorbed into systemic circulation. Studies have shown that this compound has improved oral bioavailability compared to its parent compound due to its palmitate esterification, which enhances lipid solubility and absorption in the intestines .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Serum Concentration | Varies based on dosage |

| Half-Life | Approximately 5-6 hours |

| Bioavailability | Enhanced via palmitate esterification |

| Metabolism | Hepatic; primarily via CYP3A4 |

| Excretion | Renal (urine) |

Therapeutic Applications

This compound is indicated for treating a variety of infections caused by susceptible organisms. Its applications include:

- Skin and Soft Tissue Infections : Effective against Staphylococcus aureus and Streptococcus pyogenes.

- Respiratory Tract Infections : Used for pneumonia caused by Gram-positive bacteria.

- Bone and Joint Infections : Effective in osteomyelitis treatment.

- Gynecological Infections : Used in cases of pelvic inflammatory disease.

Clinical studies have demonstrated that this compound shows comparable efficacy to other antibiotics like clindamycin in treating serious infections while maintaining a favorable safety profile .

Case Studies and Research Findings

- Efficacy in Veterinary Medicine : A study involving broiler chickens treated with lincomycin showed significant antibacterial activity against common pathogens, with tissue levels exceeding minimum inhibitory concentrations (MICs) after treatment periods of 7 and 14 days .

- Comparison with Clindamycin : Research comparing this compound with clindamycin palmitate hydrochloride indicated similar therapeutic strengths but highlighted differences in pharmacokinetics, particularly regarding absorption and metabolism .

- Tissue Distribution Studies : A high-performance liquid chromatography (HPLC) method was developed to quantify lincomycin levels in various tissues post-administration. Results showed effective distribution and retention in liver and kidney tissues, confirming therapeutic concentrations were achieved without exceeding maximum residue limits .

Q & A

Basic: How can researchers synthesize and characterize Lincomycin 2-palmitate hydrochloride?

Answer:

this compound is synthesized via esterification of lincomycin with palmitic acid, typically using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Post-synthesis, characterization involves:

- Thin-layer chromatography (TLC) to monitor reaction progress and purity .

- Nuclear magnetic resonance (NMR) (¹H, ¹³C) to confirm ester bond formation at the 2-hydroxyl group of lincomycin.

- High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210 nm) to quantify purity, referencing validated methods for lincomycin hydrochloride .

- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z ~923.5).

Advanced: What experimental strategies resolve contradictions in solubility data for this compound?

Answer:

Discrepancies in solubility profiles (e.g., aqueous vs. lipid matrices) can arise from ester hydrolysis or micelle formation. To address this:

- pH-controlled solubility studies : Compare solubility in buffers (pH 1.2–7.4) to assess hydrolysis kinetics .

- Dynamic light scattering (DLS) : Detect micelle formation in lipid-rich media.

- HPLC-UV stability-indicating assays : Monitor degradation products under stress conditions (heat, light, humidity) .

- Cross-validate with clindamycin palmitate studies , which share structural similarities, to identify shared physicochemical challenges .

Basic: How should researchers design a stability-indicating HPLC method for this compound?

Answer:

Follow ICH Q2B guidelines :

- Column selection : Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode.

- Validation parameters :

Advanced: How can degradation pathways of this compound be elucidated in pharmacokinetic studies?

Answer:

Advanced approaches include:

- LC-MS/MS metabolomics : Identify hydrolyzed products (e.g., free lincomycin and palmitic acid) in plasma or tissue samples.

- Pharmacokinetic modeling : Compare AUC (area under the curve) of intact ester vs. metabolites to quantify hydrolysis rates.

- Bile salt micelle assays : Simulate intestinal conditions to assess ester stability during absorption .

- Cross-reference clindamycin palmitate data to predict enzyme-mediated hydrolysis in vivo .

Basic: What criteria ensure proper purification of this compound?

Answer:

- Solvent recrystallization : Use ethanol/water mixtures to remove unreacted lincomycin or palmitic acid.

- Column chromatography : Employ silica gel with chloroform:methanol (9:1) to isolate the ester.

- Purity verification :

Advanced: How do researchers address conflicting bioactivity data between Lincomycin 2-palmitate and its parent compound?

Answer:

Contradictions in antimicrobial efficacy (e.g., reduced potency of the ester) may stem from delayed hydrolysis or poor cellular uptake. Strategies include:

- Time-kill assays : Compare bactericidal activity over 24–48 hours to assess hydrolysis-dependent efficacy.

- Intracellular accumulation studies : Use fluorescent probes or LC-MS to measure drug uptake in bacterial cells.

- Proteomic analysis : Identify efflux pump overexpression in resistant strains.

- Cross-reference clindamycin palmitate studies to validate lipid-ester prodrug design principles .

Basic: What analytical techniques are critical for quantifying this compound in formulations?

Answer:

- HPLC-UV : Use a validated method with a linear range of 5–25 µg/mL and LOD/LOQ ≤1 µg/mL .

- NMR spectroscopy : Confirm structural integrity in solid dispersions or lipid-based carriers.

- Karl Fischer titration : Quantify water content (critical for hygroscopic hydrochloride salts) .

Advanced: How can researchers optimize experimental designs for in vivo efficacy studies?

Answer:

- Dose-ranging studies : Test 10–100 mg/kg in animal models to establish ED₅₀.

- Controlled-release formulations : Use sustained-release tablets or lipid nanoparticles to mimic human pharmacokinetics .

- Microbiome analysis : Assess gut microbiota shifts post-treatment via 16S rRNA sequencing.

- Ethical compliance : Adhere to IACUC protocols for animal welfare and statistical power analysis (e.g., n ≥ 6 per group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.